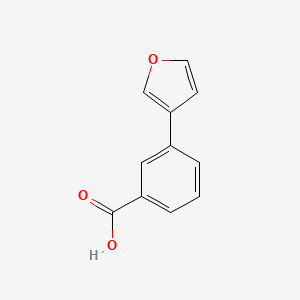

3-(呋喃-3-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Furan-3-yl)benzoic acid” is a chemical compound with the CAS Number: 168619-07-6 . It has a molecular weight of 188.18 and is typically stored at room temperature .

Synthesis Analysis

The synthesis of furan compounds, including “3-(Furan-3-yl)benzoic acid”, has been a topic of research. Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds . This method utilizes a radical approach and has been applied to various alkyl boronic esters .Molecular Structure Analysis

The molecular structure of “3-(Furan-3-yl)benzoic acid” can be represented by the Inchi Code: 1S/C11H8O3/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H, (H,12,13) .Physical and Chemical Properties Analysis

“3-(Furan-3-yl)benzoic acid” is a powder that is stored at room temperature . It has a molecular weight of 188.18 .科学研究应用

抗肿瘤特性

苯并呋喃衍生物,包括 3-(呋喃-3-基)苯甲酸,因其抗肿瘤活性而被广泛研究。研究表明,这些化合物对各种癌细胞系表现出细胞毒性。 例如,一系列苯并呋喃-2-基-(4,5-二氢-3,5-取代二苯基吡唑-1-基)甲酮化合物对人卵巢癌细胞表现出良好的抗癌活性 . 进一步研究这种效应背后的分子机制,可以带来新的治疗策略。

抗菌潜力

苯并呋喃衍生物的抗菌特性使它们成为对抗细菌感染的诱人候选者。尽管关于 3-(呋喃-3-基)苯甲酸的具体研究有限,但相关化合物已显示出对致病菌的抑制作用。 研究人员评估了类似苯并呋喃衍生物对酵母样真菌白色念珠菌的生长抑制作用 . 探究抗菌机制并优化其功效可以为新型抗菌剂铺平道路。

抗病毒应用

新兴研究强调了某些苯并呋喃化合物对丙型肝炎病毒 (HCV) 的抗病毒活性。 值得注意的是,最近发现的一种大环苯并呋喃衍生物有望成为一种有效的 HCV 治疗药物 . 进一步探索 3-(呋喃-3-基)苯甲酸的抗病毒潜力,特别是针对其他病毒病原体,可能会产生有价值的见解。

化学合成和新方法

除了生物活性之外,苯并呋喃衍生物还提供了令人兴奋的合成机会。研究人员开发了构建苯并呋喃环的新方法,包括独特的自由基环化级联和质子量子隧穿反应。 这些技术能够合成复杂的稠环苯并呋喃化合物 . 研究 3-(呋喃-3-基)苯甲酸衍生物的有效合成路线可以提高它们的易得性。

药物前景和构效关系

了解苯并呋喃衍生物的化学结构与其生物活性之间的关系至关重要。 研究人员探讨了取代基、环修饰和支架变化对生物效应的影响 . 通过阐明构效关系,我们可以设计具有定制特性的更有效衍生物。

总之,3-(呋喃-3-基)苯甲酸在各个科学领域都具有巨大的潜力。其多方面的应用需要进一步研究,世界各地的研究人员继续探索其多样性特性。 🌟

安全和危害

The safety data sheet for benzoic acid, a related compound, indicates that it can cause skin irritation, serious eye damage, and specific target organ toxicity . It’s advisable to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

未来方向

Furan compounds, including “3-(Furan-3-yl)benzoic acid”, are important building blocks in organic chemistry . They are found in various natural sources, mostly in plants, algae, and microorganisms . The synthesis of furan compounds has seen recent advances, with some classical methods being modified and improved, and new methods being developed . This suggests that the study and application of furan compounds, including “3-(Furan-3-yl)benzoic acid”, will continue to be an area of interest in the future .

作用机制

Target of Action

Furan derivatives have been shown to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

It’s known that furan derivatives can undergo various reactions, including free radical reactions . This suggests that 3-(Furan-3-yl)benzoic acid may interact with its targets through similar mechanisms.

Biochemical Pathways

Furan derivatives are known to be involved in various biochemical processes . For instance, they can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in carbon-carbon bond-forming reactions .

Pharmacokinetics

For example, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Furan derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that 3-(Furan-3-yl)benzoic acid may have similar effects.

Action Environment

It’s known that the efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

属性

IUPAC Name |

3-(furan-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAILKBZRXPEOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxa-1,8-diazabicyclo[5.3.1]undecane](/img/structure/B575872.png)

![2-[[2-chloro-4-[3-chloro-4-[[1-(5-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(5-chloro-2-methylphenyl)-3-oxobutanamide](/img/structure/B575877.png)